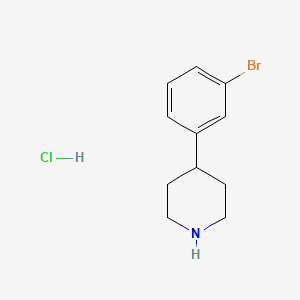

4-(3-Bromophenyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSSYFRUQWDFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-25-8 | |

| Record name | 4-(3-bromophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(3-Bromophenyl)piperidine Hydrochloride

Introduction

4-(3-Bromophenyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring attached to a bromophenyl group, is present in a variety of biologically active molecules. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries targeting various biological pathways. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and safety in handling.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural characteristics, spectroscopic data, and safe handling protocols. The causality behind experimental choices and the importance of each characterization technique are explained to provide field-proven insights.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These constants are critical for its identification, purification, and use in subsequent chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1159825-25-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅BrClN | [1][2][3][4] |

| Molecular Weight | 276.60 g/mol | [2][4] |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [2][3] |

| InChIKey | ASSSYFRUQWDFMT-UHFFFAOYSA-N | [2] |

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring. The protons on the piperidine ring adjacent to the nitrogen will likely appear as broad multiplets due to the presence of the hydrochloride salt. The aromatic protons will exhibit splitting patterns (doublets, triplets, and a singlet) characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons of the bromophenyl ring and the four unique carbons of the piperidine ring. The carbon atom attached to the bromine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).

-

C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretches will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A sharp band in the lower frequency region (typically 500-650 cm⁻¹) indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would typically be acquired for the free base, 4-(3-Bromophenyl)piperidine (C₁₁H₁₄BrN, Molecular Weight: 240.14 g/mol )[5][6]. The spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da.

Visualizing the Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structures and experimental processes.

Caption: 2D structure of this compound.

Caption: General workflow for the analytical characterization of the compound.

Experimental Protocols for Characterization

The following are generalized, self-validating protocols for the analytical characterization of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial as the hydrochloride salt may have limited solubility in less polar solvents like CDCl₃.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C spectra. Analyze the coupling constants (J) to deduce the connectivity of protons.

Protocol 2: IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure the purity of the analyzed compound.

-

Mass Analysis: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and confirm the characteristic isotopic pattern for bromine.

Safe Handling, Storage, and Disposal

Adherence to safety protocols is essential when handling any chemical substance.

Hazard Identification: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere to prevent degradation.[3]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical properties of this compound. The data and protocols presented herein are designed to support researchers in the confident identification, handling, and application of this versatile chemical intermediate. The combination of tabulated physical data, detailed spectroscopic expectations, and practical experimental workflows serves as a comprehensive resource for professionals in the field of drug discovery and chemical synthesis.

References

-

BLD Pharm. This compound.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Glentham Life Sciences. This compound.

-

Santa Cruz Biotechnology. 4-(3-Bromo-phenyl)-piperidine hydrochloride.

-

ChemicalBook. 4-(3-BROMO-PHENYL)-PIPERIDINE.

-

PubChem. 3-(4-Bromophenyl)piperidine. National Center for Biotechnology Information.

Sources

- 1. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scbt.com [scbt.com]

- 5. 4-(3-BROMO-PHENYL)-PIPERIDINE | 1159825-25-8 [amp.chemicalbook.com]

- 6. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(3-Bromophenyl)piperidine hydrochloride chemical structure

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] This six-membered nitrogenous heterocycle, when substituted with an aryl group at the 4-position, offers a unique three-dimensional conformation that facilitates precise interactions with biological targets.[1][2] Its derivatives are integral to drugs targeting the central nervous system, and they exhibit activities ranging from analgesic to antipsychotic.[3][4]

Within this important class of molecules, this compound (CAS No: 1159825-25-8) serves as a particularly valuable intermediate and building block for drug discovery professionals.[5][6] The presence of a bromine atom on the phenyl ring provides a versatile chemical handle for further elaboration through various cross-coupling reactions.[7] This allows for the systematic exploration of chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, analytical validation, and strategic applications of this compound for researchers and scientists in the field of drug development.

Chemical and Physical Properties

This compound is a solid material at room temperature. Its fundamental properties are summarized below, providing essential information for handling, storage, and experimental design.[5][8][9]

| Property | Value | Source |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [5] |

| CAS Number | 1159825-25-8 | [5][8] |

| Molecular Formula | C₁₁H₁₅BrClN | [5][8] |

| Molecular Weight | 276.60 g/mol | [5][8] |

| Canonical SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [5][9] |

| InChIKey | ASSSYFRUQWDFMT-UHFFFAOYSA-N | [5] |

| Storage | Inert atmosphere, room temperature | [9] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of 4-arylpiperidines can be achieved through several robust methods, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile.[10][11] A common and effective strategy involves the coupling of a piperidine-derived organometallic reagent with an aryl halide. The following protocol outlines a representative synthesis, emphasizing the rationale behind the procedural choices.

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol involves a two-step process: 1) Palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine with 1,3-dibromobenzene, followed by 2) Hydrogenation of the double bond and removal of the Boc protecting group with acidic workup to yield the final hydrochloride salt.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a dry, three-necked flask under an inert nitrogen atmosphere, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 1,3-dibromobenzene (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Causality: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The dppf ligand provides stability and promotes the desired reductive elimination step. The aqueous base is crucial for the transmetalation step, activating the boronic ester.

-

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrogenation, Deprotection, and Salt Formation

-

Hydrogenation: Dissolve the purified intermediate from Step 1 in methanol. Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) and stir at room temperature for 12-24 hours.[12]

-

Causality: The heterogeneous Pd/C catalyst facilitates the reduction of the tetrahydropyridine double bond to the fully saturated piperidine ring.

-

-

Filtration and Deprotection: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.[12] Concentrate the filtrate. To the resulting oil, add a solution of hydrochloric acid in diethyl ether or isopropanol.

-

Isolation: Stir the mixture, which should result in the precipitation of the this compound salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Use of the scaffold in a typical drug discovery workflow.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Identification: GHS classification indicates the following hazards:

-

H302: Harmful if swallowed. [5] * H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautions for Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [13][14]Avoid breathing dust. [13]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [15]* Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][13]The compound should be stored under an inert atmosphere to prevent degradation. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [13]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its robust synthesis, well-defined chemical properties, and, most importantly, the synthetic versatility offered by the bromophenyl moiety make it an invaluable scaffold for the design and synthesis of novel therapeutics. A thorough understanding of its chemistry, handling, and potential applications empowers research and development professionals to efficiently navigate the complex path of drug discovery, from initial library synthesis to lead optimization.

References

-

Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Source: Organic Letters - ACS Publications | URL: [Link]

-

Title: Synthesis of 4-substituted 4-arylpiperidines | Source: ElectronicsAndBooks | URL: [Link]

- Title: US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal | Source: Google Patents | URL

-

Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Source: Organic Letters - ACS Publications | URL: [Link]

-

Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Source: ResearchGate | URL: [Link]

-

Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation | Source: National Center for Biotechnology Information | URL: [Link]

-

Title: 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN) | Source: PubChemLite | URL: [Link]

-

Title: this compound | C11H15BrClN | CID 46735221 | Source: PubChem | URL: [Link]

-

Title: Supporting Information | Source: Royal Society of Chemistry | URL: [Link]

-

Title: this compound | Source: goods.com | URL: [Link]

-

Title: 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 | Source: PubChem | URL: [Link]

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series | Source: ResearchGate | URL: [Link]

-

Title: CAS NO. 1159825-25-8 | this compound | Source: Arctom | URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance | Source: IJNRD | URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Source: PMC - PubMed Central | URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Source: National Center for Biotechnology Information | URL: [Link]

-

Title: 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 | Source: PubChem | URL: [Link]

-

Title: Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery | Source: LinkedIn | URL: [Link]

-

Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Source: MDPI | URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. tandfonline.com [tandfonline.com]

- 4. ijnrd.org [ijnrd.org]

- 5. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Molecular weight of 4-(3-Bromophenyl)piperidine hydrochloride

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Application

Executive Summary

This guide provides a comprehensive technical overview of this compound (C₁₁H₁₅BrClN), a key intermediate in modern pharmaceutical synthesis. With a molecular weight of 276.60 g/mol , this compound is a critical building block for a range of active pharmaceutical ingredients (APIs), most notably in the development of PARP inhibitors for oncology. This document details its physicochemical properties, outlines robust synthetic and purification strategies, provides a framework for its analytical characterization, and discusses its primary applications in drug discovery. The protocols and insights are intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting a wide array of conditions, including depression, hypertension, and Alzheimer's disease.[1] Its rigid, three-dimensional structure allows for precise orientation of the aryl group and N-substituent, facilitating specific interactions with biological targets. This compound serves as a highly valuable and versatile intermediate in this context. The bromine atom on the phenyl ring provides a reactive handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2][3] Its hydrochloride salt form ensures greater stability and improved handling characteristics compared to the free base, making it ideal for storage and use in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in a laboratory or process chemistry setting. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 276.60 g/mol | [4][5] |

| Molecular Formula | C₁₁H₁₅BrClN | [4][5] |

| CAS Number | 1159825-25-8 | [5][6] |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [4] |

| Appearance | White to off-white solid/powder | [7] |

| Canonical SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [4] |

| Parent Compound | 4-(3-Bromophenyl)piperidine (CID: 21495201) | [4] |

| Component Compounds | Hydrochloric Acid (CID: 313), 4-(3-Bromophenyl)piperidine | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 4-(3-Bromophenyl)piperidine is typically achieved via a multi-step sequence that prioritizes control and yield. A common and robust strategy involves the use of a protecting group on the piperidine nitrogen, followed by a key carbon-carbon bond-forming reaction, and concluding with deprotection and salt formation. The N-Boc (tert-butoxycarbonyl) group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.

A prevalent synthetic strategy is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed method is highly efficient for creating the aryl-piperidine bond and is tolerant of a wide range of functional groups.

Caption: High-level workflow for the synthesis of 4-(3-Bromophenyl)piperidine HCl.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-Boc-piperidine-4-boronic acid pinacol ester and 1-bromo-3-iodobenzene.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a dry, inert-atmosphere-flushed reactor, add N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Sparge the resulting slurry with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Causality Insight: The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination), while the base (K₂CO₃) is crucial for activating the boronic ester for the transmetalation step.[8]

-

-

Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(3-bromophenyl)piperidine.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable organic solvent like ethyl acetate or diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution) or anhydrous HCl in diethyl ether (1.5-2.0 eq) at 0 °C.

-

Causality Insight: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, releasing isobutylene and carbon dioxide. The piperidine nitrogen, now a free base, is immediately protonated by the excess HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents, causing it to precipitate.

-

-

Precipitation: Stir the mixture at 0 °C to room temperature for 1-3 hours. A white precipitate of the hydrochloride salt will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities and residual solvent.

-

Drying: Dry the product under vacuum at 40-50 °C to obtain crude this compound.

Purification for High-Purity Applications

For use in pharmaceutical synthesis, the crude product must be purified to remove residual reagents, catalysts, and byproducts. Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts.[9][10]

Caption: Standard workflow for the purification of piperidine salts via recrystallization.

Detailed Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. For piperidine hydrochlorides, polar protic solvents like isopropanol, ethanol, or methanol are often effective.[9] The ideal solvent dissolves the compound when hot but has low solubility at cold temperatures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Analytical Characterization

A self-validating protocol requires rigorous analytical testing to confirm the identity, structure, and purity of the final compound.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation & Identity | Aromatic Region (δ 7.0-7.5 ppm): Complex multiplet pattern corresponding to the 4 protons on the bromophenyl ring. Piperidine Region (δ 1.5-3.5 ppm): Broad and distinct signals for the 9 aliphatic protons on the piperidine ring. The N-H proton may appear as a very broad signal. |

| ¹³C NMR | Structural Confirmation | Aromatic Region (δ 120-145 ppm): Signals for the 6 aromatic carbons, including the C-Br carbon. Piperidine Region (δ 25-50 ppm): Signals for the 5 aliphatic carbons of the piperidine ring. |

| FTIR | Functional Group Identification | ~2700-3000 cm⁻¹: Broad absorption due to the N-H⁺ stretch of the ammonium salt. ~2850-2950 cm⁻¹: C-H aliphatic stretches. ~1400-1600 cm⁻¹: C=C aromatic ring stretches. ~500-700 cm⁻¹: C-Br stretch.[12][13] |

| HPLC/UPLC | Purity Assessment | A single major peak with purity typically >98% under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA or formic acid). |

| MS (ESI+) | Molecular Weight Confirmation | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₅BrN⁺ (approx. 240.04/242.04 due to Br isotopes). |

Applications in Drug Development

This compound is not an end product but a crucial intermediate for creating more complex APIs.[14] Its primary utility lies in its dual functionality: the piperidine nitrogen can be alkylated or acylated, while the bromophenyl group is primed for cross-coupling reactions.

A prominent application is in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer. The 4-arylpiperidine core is essential for the drug's interaction with the PARP enzyme.

Caption: Role of the title compound as a key intermediate in API synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced pharmaceutical agents. Its molecular weight of 276.60 g/mol and well-defined physicochemical properties make it a reliable starting material. The synthetic routes, particularly those involving Suzuki cross-coupling, offer a versatile and scalable means of production. Coupled with robust purification protocols like recrystallization and a suite of analytical methods for quality control, this compound can be reliably produced at high purity. Its critical role in the synthesis of drugs like Niraparib underscores its importance to the fields of medicinal chemistry and drug development, making a thorough technical understanding of its properties and handling essential for today's research scientist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 7. (3S)-3-(4-Bromophenyl)piperidine, CasNo.1335523-82-4 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

Synthesis of 4-(3-Bromophenyl)piperidine Hydrochloride: A Senior Application Scientist's In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(3-bromophenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations behind various synthetic methodologies, offering in-depth, field-proven insights into experimental choices and protocol validation. The guide will explore prevalent synthetic strategies, including Grignard reactions, Suzuki-Miyaura cross-coupling, and the reduction of pyridine precursors, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[2][3][4] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively interact with biological targets, offering conformational rigidity that is advantageous in drug design.[2][3] The introduction of an aryl group at the 4-position of the piperidine ring creates the 4-arylpiperidine scaffold, a privileged substructure found in numerous central nervous system (CNS) active agents, analgesics, and other therapeutic agents. The specific target of this guide, this compound[5][6][7][8], serves as a critical intermediate, with the bromine atom providing a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Strategic Approaches to the Synthesis of 4-(3-Bromophenyl)piperidine

The synthesis of 4-(3-bromophenyl)piperidine can be approached through several strategic disconnections. The primary challenge lies in the formation of the C-C bond between the piperidine ring and the 3-bromophenyl group. This guide will focus on three robust and widely employed strategies:

-

Strategy A: Nucleophilic Addition of a Grignard Reagent to a 4-Piperidone.

-

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

-

Strategy C: Reduction of a 4-(3-Bromophenyl)pyridine Precursor.

Each strategy possesses distinct advantages and disadvantages concerning starting material availability, reaction conditions, scalability, and impurity profiles. The choice of a particular route will often depend on the specific resources and objectives of the research program.

Detailed Synthetic Methodologies

Strategy A: Grignard Reaction Approach

This classical approach involves the nucleophilic addition of a 3-bromophenylmagnesium bromide Grignard reagent to a protected 4-piperidone derivative, typically N-Boc-4-piperidone. The resulting tertiary alcohol is then deoxygenated and deprotected to yield the target compound.

3.1.1. Rationale and Mechanistic Considerations

The Grignard reaction is a powerful tool for C-C bond formation. The choice of an N-Boc protecting group for the piperidone nitrogen is crucial for several reasons:

-

Prevention of Side Reactions: The acidic N-H proton of an unprotected piperidone would quench the Grignard reagent. The Boc group is stable under the basic conditions of the Grignard reaction.

-

Solubility and Handling: The Boc-protected intermediate is often more soluble in organic solvents and easier to handle and purify.

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. Subsequent dehydration of the resulting tertiary alcohol and reduction of the ensuing double bond are necessary to arrive at the desired 4-arylpiperidine.

3.1.2. Experimental Protocol: Synthesis of N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are activated, typically with a small crystal of iodine.[9] Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of a solution of 1,3-dibromobenzene in THF. The reaction is initiated with gentle heating and then maintained at a controlled temperature.

-

Addition to N-Boc-4-piperidone: The solution of N-Boc-4-piperidone in anhydrous THF is cooled to a low temperature (e.g., -78 °C) in a separate flask.[9] The freshly prepared Grignard reagent is then added dropwise to the piperidone solution. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature overnight.

-

Work-up and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude tertiary alcohol is then subjected to dehydration, often under acidic conditions, to yield N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

3.1.3. Workflow Diagram

Caption: Grignard reaction workflow for intermediate synthesis.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming the C-C bond between the piperidine and aryl moieties.[10][11][12] This approach typically involves the coupling of a piperidine-derived boronic acid or ester with 1,3-dibromobenzene or a related aryl halide.

3.2.1. Rationale and Mechanistic Considerations

The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[11][12] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[13]

A common strategy involves the synthesis of a boronate ester from N-Boc-4-piperidone, which is then coupled with the aryl bromide.[10]

3.2.2. Experimental Protocol: Suzuki Coupling for N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

-

Synthesis of the Piperidine Boronate Ester: N-Boc-4-piperidone is converted to its corresponding vinyl triflate or enol phosphate. This intermediate is then reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a ligand to form the N-Boc-4-(pinacolatoboryl)-1,2,3,6-tetrahydropyridine.

-

Suzuki Coupling: The isolated piperidine boronate ester is then reacted with 1,3-dibromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Cs₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).[13] The reaction is typically heated to ensure completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

3.2.3. Workflow Diagram

Caption: Suzuki coupling workflow for intermediate synthesis.

Strategy C: Reduction of a 4-(3-Bromophenyl)pyridine Precursor

This strategy involves the synthesis of 4-(3-bromophenyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.

3.3.1. Rationale and Mechanistic Considerations

The synthesis of the 4-(3-bromophenyl)pyridine intermediate can be achieved via a Suzuki coupling between 4-bromopyridine and 3-bromophenylboronic acid. The subsequent reduction of the aromatic pyridine ring is a critical step. Catalytic hydrogenation is a common and effective method for this transformation.[14][15]

3.3.2. Experimental Protocol: Synthesis and Reduction of 4-(3-Bromophenyl)pyridine

-

Synthesis of 4-(3-Bromophenyl)pyridine: 4-Bromopyridine hydrochloride is coupled with 3-bromophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated under reflux until completion.

-

Catalytic Hydrogenation: The purified 4-(3-bromophenyl)pyridine is dissolved in a solvent such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.[14] The reaction is then subjected to a hydrogen atmosphere, either at atmospheric pressure or elevated pressure in a hydrogenation apparatus, until the uptake of hydrogen ceases.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated to give the crude 4-(3-bromophenyl)piperidine.

3.3.3. Workflow Diagram

Caption: Reduction pathway for 4-(3-bromophenyl)piperidine synthesis.

Final Deprotection and Salt Formation

For syntheses employing an N-Boc protecting group, a final deprotection step is required. This is typically achieved under acidic conditions, which conveniently leads directly to the desired hydrochloride salt.

Boc Deprotection Protocol

-

Acidic Cleavage: The N-Boc protected piperidine derivative is dissolved in a suitable solvent, such as methanol, dioxane, or dichloromethane.

-

Acid Addition: A solution of hydrochloric acid (e.g., 2 N HCl in methanol or 4 M HCl in dioxane) is added, and the reaction is stirred at room temperature or gently heated (e.g., to 60 °C) for a few hours.[16]

-

Isolation: The solvent is removed under reduced pressure, often yielding the hydrochloride salt as a solid. The product can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether to afford the final this compound.

Table 1: Comparison of Synthetic Strategies

| Feature | Grignard Reaction | Suzuki-Miyaura Coupling | Pyridine Reduction |

| Key Bond Formation | C-C (Nucleophilic Addition) | C-C (Cross-Coupling) | C-N (Ring Reduction) |

| Common Starting Materials | N-Boc-4-piperidone, 1,3-dibromobenzene | N-Boc-4-piperidone derivative, 1,3-dibromobenzene | 4-Bromopyridine, 3-bromophenylboronic acid |

| Key Reagents | Mg, THF | Pd catalyst, base, boronic ester | Pd/C or PtO₂, H₂ |

| Advantages | Utilizes readily available starting materials. | High functional group tolerance, mild conditions. | Can be a high-yielding route. |

| Disadvantages | Requires strictly anhydrous conditions, can have side reactions. | Cost of palladium catalysts and ligands. | Requires handling of hydrogen gas, potential for over-reduction. |

Conclusion

The synthesis of this compound can be successfully achieved through several reliable and scalable synthetic routes. The choice of a particular methodology will be guided by factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The Grignard approach is a classic and cost-effective method, while the Suzuki-Miyaura coupling offers greater versatility and functional group tolerance. The reduction of a pyridine precursor provides a direct route to the piperidine core. Each of these strategies, when executed with careful attention to experimental detail, provides a robust pathway to this valuable synthetic intermediate, paving the way for the discovery and development of novel therapeutics.

References

-

Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

- Ziering, A., Berger, L., Heineman, S. D., & Lee, J. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894-903.

-

Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection. Retrieved from [Link]

-

PubMed. (2014, January 17). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

BDJHH054586. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Xiamen Jenny Chemical Technology Co., Ltd. (n.d.). (3S)-3-(4-Bromophenyl)piperidine. Retrieved from [Link]

- Dehaen, W., & Voets, M. (2001). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Intensely Coloured By-product.

-

DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

- Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of PharmTech Research, 2(4), 2235-2239.

- SYNLETT. (2006). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. 2006(16), 2565-2568.

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105566368A - Synthesis method of N-substituted piperidine-4-borate.

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

- D'Avino, C., et al. (2024). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction.

-

PubChem. (n.d.). 4-(3-bromophenyl)pyridine. Retrieved from [Link]

-

Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-(3-Bromophenyl)pyridine, 98% Purity, C11H8BrN, 10 grams. Retrieved from [Link]

-

YouTube. (2025, December 4). Organic Chemistry: Catalytic Hydrogenation and Dissolving Metal Reduction Reaction of Alkynes. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

PubMed Central. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.1335523-82-4,(S)-3-(4-Bromophenyl)piperidine. Retrieved from [Link]

-

YouTube. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved from [Link]

Sources

- 1. (3S)-3-(4-Bromophenyl)piperidine, CasNo.1335523-82-4 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scbt.com [scbt.com]

- 7. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: A Cornerstone Scaffold in Modern Drug Discovery

This guide provides an in-depth technical review of 4-(3-Bromophenyl)piperidine hydrochloride, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and critical applications, underscoring its significance as a versatile scaffold in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of the 4-Arylpiperidine Moiety

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When substituted with an aryl group at the 4-position, as in 4-(3-Bromophenyl)piperidine, it provides a well-defined three-dimensional vector for exploring structure-activity relationships (SAR).[3]

The introduction of a bromine atom on the phenyl ring at the meta-position is a strategic choice. Bromine serves as a versatile chemical handle, enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse chemical libraries from a common intermediate, accelerating the hit-to-lead and lead optimization phases of drug discovery.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation studies.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature.[4] A comprehensive summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1159825-25-8 | [5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₅BrClN | [5][6][7][8] |

| Molecular Weight | 276.60 g/mol | [6][7][8] |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [6] |

| Appearance | White to off-white solid | [4] |

| SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [6][7] |

| InChI Key | ASSSYFRUQWDFMT-UHFFFAOYSA-N | [6] |

| Storage | Inert atmosphere, room temperature | [4][7] |

Synthesis and Characterization

The synthesis of 4-arylpiperidines can be achieved through various routes. A common and effective strategy involves the reduction of a corresponding tetrahydropyridine precursor. While a specific synthetic protocol for the 3-bromo isomer is not detailed in the provided literature, a well-documented procedure for the analogous 4-(4-bromophenyl)piperidine demonstrates the core chemical logic. This process involves the catalytic hydrogenation of a tetrahydropyridine intermediate.

General Synthetic Workflow (Analogous Synthesis)

The following diagram illustrates a representative pathway for the synthesis of a 4-arylpiperidine, which is conceptually applicable to the 3-bromo isomer.

Sources

- 1. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(3-BROMO-PHENYL)-PIPERIDINE | 1159825-25-8 [amp.chemicalbook.com]

- 5. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scbt.com [scbt.com]

- 9. arctomsci.com [arctomsci.com]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 4-(3-Bromophenyl)piperidine hydrochloride (CAS No: 1159825-25-8)[1]. Phenylpiperidine derivatives are significant scaffolds in medicinal chemistry and drug development[2]. Accurate and thorough characterization is paramount for researchers and scientists in this field. This document synthesizes predictive analysis based on fundamental principles with reference data from analogous structures to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed methodologies for data acquisition are also provided to ensure experimental integrity and reproducibility.

Molecular Structure and Analysis

This compound is an amine salt with the molecular formula C₁₁H₁₅BrClN and a molecular weight of approximately 276.60 g/mol [3]. The structure consists of a piperidine ring substituted at the 4-position with a 3-bromophenyl group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion.

For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Structure of 4-(3-Bromophenyl)piperidinium cation with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for the protons on the adjacent carbons (C2 and C6) compared to the free base, due to the inductive effect of the positive charge.

Predicted Chemical Shifts and Multiplicities:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| NH₂ ⁺ | 9.0 - 10.0 | Broad singlet (br s) | 2H | Exchangeable protons on the positively charged nitrogen, often broad. |

| H2', H4', H5', H6' | 7.2 - 7.6 | Multiplets (m) | 4H | Aromatic protons. H2' will be a singlet-like signal, while the others will show meta and ortho coupling. |

| H2, H6 (axial & eq) | 3.4 - 3.7 | Multiplet (m) | 4H | Protons adjacent to the N⁺ atom are deshielded and shifted downfield. |

| H4 (axial) | 2.9 - 3.2 | Multiplet (m) | 1H | Benzylic proton, deshielded by the aromatic ring. |

| H3, H5 (axial & eq) | 1.9 - 2.3 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring. |

Causality Behind Experimental Choices: A standard 400 or 500 MHz spectrometer is sufficient for resolving the proton signals of this molecule[4]. Deuterated solvents like DMSO-d₆ or D₂O are ideal for amine salts to ensure solubility and observe the N-H protons. In CDCl₃, the compound may have limited solubility, and proton exchange could be slow.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display 9 distinct signals, as C3/C5 and C2/C6 pairs are chemically equivalent due to symmetry.

Predicted Chemical Shifts:

| Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C1' | ~145 | Quaternary aromatic carbon attached to the piperidine ring. |

| C3' | ~122 | Aromatic carbon directly bonded to bromine (ipso-carbon), its shift is influenced by the heavy atom effect. |

| C2', C4', C5', C6' | 125 - 132 | Aromatic carbons, with shifts determined by their position relative to the bromine and piperidine substituents. |

| C2, C6 | ~45 | Carbons adjacent to the N⁺ atom, shifted downfield. |

| C4 | ~41 | Benzylic carbon, deshielded by the phenyl ring. |

| C3, C5 | ~32 | Aliphatic carbons in the piperidine ring. |

Expertise & Insight: The chemical shifts of piperidine carbons are well-documented. For the parent piperidinium ion, C2/C6 appear around 45 ppm and C4 around 23 ppm[5]. The substitution at C4 with a bulky, electron-withdrawing phenyl group shifts the C4 signal significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature is the presence of the secondary ammonium ion (R₂NH₂⁺).

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3200 - 2700 | N⁺-H Stretch | Strong, Broad | This very broad and complex absorption is the hallmark of an amine hydrochloride salt, resulting from strong hydrogen bonding[6][7]. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Stretching vibrations of C-H bonds on the phenyl ring. |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Medium | Stretching vibrations of C-H bonds on the piperidine ring. These peaks often appear as shoulders on the broad N⁺-H band[8]. |

| ~1600 & ~1475 | C=C Stretch (Aromatic) | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |

| 1620 - 1560 | N⁺-H₂ Bend | Medium | Asymmetric and symmetric bending vibrations of the secondary ammonium group[9]. |

| 1100 - 1000 | C-N Stretch | Medium | Stretching of the carbon-nitrogen bond. |

| ~780 & ~690 | C-H Bend (Aromatic) | Strong | Out-of-plane bending for meta-substituted benzene. |

| 600 - 500 | C-Br Stretch | Medium | Carbon-bromine stretching vibration. |

Protocol Validation: The protocol for acquiring an IR spectrum must account for the solid nature of the sample. The KBr pellet method is a trustworthy and standard procedure for obtaining high-quality spectra of solid amine salts.

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. For ESI-MS, the analysis will detect the cationic form of the molecule.

Analysis and Predicted Fragmentation:

-

Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the parent cation [C₁₁H₁₄BrN + H]⁺, which is the free base form. The expected m/z would be for the C₁₁H₁₅BrN⁺ ion.

-

Calculated Monoisotopic Mass: 240.0493 (for ⁷⁹Br) and 242.0473 (for ⁸¹Br).

-

-

Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should exhibit a characteristic pair of peaks (M⁺ and M⁺+2) of almost equal intensity for every fragment containing a bromine atom.

-

Key Fragmentation Pathways: Fragmentation of the piperidine ring is a common pathway. Alpha-cleavage (cleavage of the bonds adjacent to the nitrogen) is typical for amines.

-

Loss of the bromophenyl group: Cleavage at the C4-C1' bond could lead to a piperidinyl fragment.

-

Ring Opening: Fragmentation of the piperidine ring itself can lead to a series of smaller ions.

-

Caption: Predicted major fragmentation pathways for 4-(3-Bromophenyl)piperidine.

Summary of Spectroscopic Data

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound.

| Technique | Key Feature | Interpretation |

| ¹H NMR | Broad NH₂⁺ signal (~9-10 ppm); downfield aliphatic signals (H2/H6, ~3.5 ppm); distinct aromatic multiplet pattern. | Confirms the piperidinium salt structure and the meta-substitution on the phenyl ring. |

| ¹³C NMR | 9 distinct carbon signals. | Confirms the molecular symmetry and the chemical environment of each carbon atom. |

| IR | Very broad N⁺-H stretch (3200-2700 cm⁻¹); aromatic C-H bends (~780, 690 cm⁻¹). | Confirms the secondary amine salt functional group and meta-substitution pattern. |

| MS (ESI+) | Isotopic doublet at m/z ~240/242 with ~1:1 intensity. | Confirms the molecular mass of the free base and the presence of one bromine atom. |

References

Sources

- 1. scbt.com [scbt.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

The Bromophenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The bromophenylpiperidine moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents targeting a wide array of physiological pathways. This technical guide provides an in-depth exploration of the diverse biological activities associated with bromophenylpiperidine compounds. Moving beyond a simple catalog of effects, this document elucidates the underlying mechanisms of action, explores the critical structure-activity relationships (SAR) that govern potency and selectivity, and furnishes detailed experimental protocols for the evaluation of these compounds. By synthesizing data from seminal and contemporary research, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this versatile chemical class and to inspire the rational design of next-generation therapeutics. We will traverse the landscape of their interactions with key central nervous system targets, including dopamine, sigma, and opioid receptors, their role as enzyme inhibitors in neurodegenerative diseases, and their potential as antiviral agents.

Introduction: The Piperidine Ring and the Influence of Bromophenyl Substitution

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility, basic nitrogen atom which is typically protonated at physiological pH, and its ability to serve as a scaffold for three-dimensional diversification make it an ideal building block in drug design.[2]

The introduction of a bromophenyl group onto the piperidine core profoundly influences the molecule's physicochemical and pharmacological properties. The bromine atom, a halogen, imparts several key characteristics:

-

Increased Lipophilicity: The bulky and hydrophobic nature of the bromophenyl group generally increases the compound's lipophilicity (logP), which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).[3]

-

Metabolic Stability: The carbon-bromine bond is relatively strong, and the presence of bromine can block sites of metabolism on the phenyl ring, potentially increasing the metabolic stability and half-life of the compound.[3]

-

Electronic Effects: Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

-

Scaffold for Further Functionalization: The bromophenyl group provides a reactive handle for further chemical modifications, such as Suzuki or other cross-coupling reactions, allowing for the generation of diverse chemical libraries for SAR studies.[4]

This strategic combination of a versatile piperidine core and the modulating effects of the bromophenyl substituent has given rise to compounds with a remarkable spectrum of biological activities.

Biological Activities and Mechanisms of Action

Bromophenylpiperidine derivatives have been shown to interact with a diverse range of biological targets. This section will delve into the most significant of these activities, focusing on their mechanisms of action and the rationale behind their therapeutic potential.

Modulation of Central Nervous System Receptors

The CNS is a primary arena for the activity of bromophenylpiperidine compounds, where they interact with several key receptor systems implicated in neurotransmission and neurological disorders.

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to motor control, motivation, reward, and cognition.[5] They are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[5] D2-like receptors, which are coupled to Gαi/o proteins, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] Dysfunction in the dopaminergic system is a hallmark of several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[5][7]

Bromophenylpiperidine derivatives have emerged as potent and selective ligands for D2-like receptors, particularly the D4 subtype.[8][9] The selectivity of these compounds is often driven by subtle differences in the binding pockets of the receptor subtypes.[10]

Mechanism of Action: As antagonists or partial agonists at D2-like receptors, these compounds can modulate dopaminergic neurotransmission. In conditions of dopamine hyperactivity, such as in schizophrenia, antagonists block the receptor, reducing downstream signaling. This has been a cornerstone of antipsychotic drug development for decades.[7]

Structure-Activity Relationship (SAR) Insights:

-

The position and substitution on the phenyl ring are critical for affinity and selectivity.

-

Modifications to the piperidine nitrogen often dictate whether the compound acts as an agonist, antagonist, or partial agonist.

-

The linker between the piperidine and bromophenyl moieties influences the orientation of the molecule within the receptor binding pocket.

Experimental Workflow: Dopamine Receptor Binding Affinity

The primary method for determining the affinity of a compound for a specific receptor subtype is the radioligand binding assay. This technique measures the ability of a test compound to displace a known radioactive ligand from the receptor.

Caption: Workflow for determining dopamine receptor binding affinity using a radioligand binding assay.

The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[1][11] It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various ion channels and neurotransmitter systems.[12][13] Ligands that modulate σ1R have shown therapeutic potential in a range of conditions, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[2][14]

Several bromophenylpiperidine derivatives have been identified as potent and selective σ1R modulators.[8]

Mechanism of Action: Upon ligand binding, σ1R can translocate within the cell and interact with a variety of "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other receptors.[13][15] By modulating the function of these client proteins, σ1R ligands can influence neuronal excitability, synaptic plasticity, and cell survival pathways. For instance, σ1R activation can potentiate NMDA receptor signaling, which is critical for learning and memory.[1]

Caption: Simplified signaling pathway of the Sigma-1 receptor upon activation by a ligand.

Enzyme Inhibition in Neurodegenerative Disease

Beyond receptor modulation, bromophenylpiperidine compounds have shown promise as inhibitors of enzymes implicated in the pathology of neurodegenerative disorders like Alzheimer's disease.

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh), leading to cognitive deficits. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[16] Inhibiting AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission. This is a primary therapeutic strategy for managing the symptoms of Alzheimer's.[17]

Certain 4-(4-bromophenyl)-4-piperidinol derivatives have demonstrated potent AChE inhibitory activity.[18]

Mechanism of Action: These compounds act as competitive or mixed-type inhibitors, binding to the active site of the AChE enzyme and preventing it from hydrolyzing acetylcholine. The interaction often involves the piperidine nitrogen and key amino acid residues within the enzyme's catalytic gorge.[19]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and inhibition.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[20] The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

DTNB Solution (e.g., 10 mM in buffer).

-

ATCh Solution (e.g., 75 mM in buffer).

-

AChE Enzyme Solution (e.g., from electric eel or human recombinant, diluted in buffer).

-

Test Compound Stock Solution (in DMSO or appropriate solvent), followed by serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

25 µL of buffer.

-

25 µL of the test compound dilution (or buffer for control).

-

25 µL of AChE enzyme solution.

-

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Add 50 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of ATCh solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100.

-

Plot % Inhibition versus log[Inhibitor] to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Antiviral Activity: CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a GPCR that serves as a co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells.

Mechanism of Action: HIV-1 entry into a T-cell is a multi-step process. The viral envelope protein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4.[12] This second binding event triggers further conformational changes that lead to the fusion of the viral and cell membranes, allowing the viral contents to enter the cell.[2] CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes an inactive conformation of the receptor, preventing its interaction with gp120 and thereby blocking viral entry.[12]

A notable example is 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125), which has demonstrated potent CCR5 antagonism and anti-HIV activity.

Quantitative Analysis of Biological Activity

The potency and selectivity of bromophenylpiperidine derivatives are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize representative data for various compounds within this class, highlighting their diverse target affinities.

Table 1: Dopamine and Sigma-1 Receptor Binding Affinities

| Compound Reference | Target Receptor | Binding Affinity (Ki, nM) | Source |

| Analog of L-745,870 | D4 | 3.3 | [8] |

| σ1 | 42.9 | [8] | |

| Compound 12a | D4 | 860 | [8] |

| σ1 | 1.2 | [8] | |

| Compound 12c | D4 | 580 | [8] |

| σ1 | 0.7 | [8] | |

| Compound 13g | D4 | >10,000 | [8] |

| σ1 | 37 | [8] | |

| Compound 6a | D3 | 1.4 | |

| D2 | 689 |

Table 2: Acetylcholinesterase (AChE) Inhibition

| Compound Reference | AChE IC50 | Source |

| Compound AB11 | 0.029 µM | [18] |

| Compound AB14 | 0.038 µM | [18] |

| Compound 21 | 0.56 nM | |

| Compound 5d | 13 nM |

Table 3: CCR5 Receptor Antagonism

| Compound Reference | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (EC50, nM) | Source |

| Compound 1 | 840 | Not Reported | [3] |

| Compound 10h | 11 | Not Reported | [3] |

| Compound 11f | Not Reported | 0.59 | [5] |

| SCH 351125 | 2 (Ki) | Subnanomolar |

Synthetic Strategies: Building the Bromophenylpiperidine Core